N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-SULFONAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core linked to a hydroxyethyl chain and a naphthalene sulfonamide group.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-18(15-8-9-19-16(12-15)10-11-25-19)13-21-26(23,24)20-7-3-5-14-4-1-2-6-17(14)20/h1-9,12,18,21-22H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRBDVOHCWDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1-benzofuran with an appropriate naphthalene sulfonyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-1-sulfonyl ketone derivatives, while reduction can produce naphthalene-1-sulfonyl amines.
Scientific Research Applications
Therapeutic Potential in Cardiovascular Diseases
One of the primary applications of naphthalene-1-sulfonamide derivatives, including N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide, is in the treatment of cardiovascular diseases. Research indicates that these compounds can act as selective inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory processes related to conditions such as diabetes and atherosclerosis. Inhibiting FABP4 can potentially lead to improved metabolic profiles and reduced cardiovascular risks .
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Studies have shown that various naphthalene-1-sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the sulfonamide ring can enhance antimicrobial efficacy. For instance, certain substitutions have been linked to increased lipophilicity and improved antimicrobial potency .
Inhibition of Lipolysis and Promotion of Lipogenesis
Recent findings indicate that naphthalene-1-sulfonamide derivatives can inhibit lipolysis while promoting lipogenesis, which may be beneficial in managing obesity-related metabolic disorders. These effects are mediated through the modulation of specific metabolic pathways, demonstrating the compound's potential in treating obesity and associated complications .
Synthesis and Structural Modifications
The ability to synthesize this compound through various chemical reactions allows for structural modifications that can enhance its biological activity. For example, multi-component reactions (MCRs) have been employed to create a library of benzofuran derivatives with diverse functionalities, opening avenues for further medicinal chemistry applications .
Case Studies and Research Findings
Several studies have documented the efficacy of naphthalene-1-sulfonamide derivatives in preclinical models:
Mechanism of Action
The mechanism by which N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Analysis
The compound LIX (N-[2-({2-amino-6-ethyl-5-[4-(3-methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyrimidin-4-yl}amino)ethyl]naphthalene-2-sulfonamide) serves as a structurally relevant comparator . Below is a comparative analysis of key molecular and pharmacokinetic properties:
¹Estimated based on structural analysis.
Key Findings:
Molecular Complexity : LIX exhibits a significantly larger molecular framework (C₃₂H₃₈N₆O₅S) compared to the target compound, primarily due to its pyrimidine and benzoxazin substituents . This increased complexity may reduce oral bioavailability, as molecular weight and PSA often correlate with poor absorption .
Hydrogen-Bonding and Polar Surface Area: The target compound’s lower estimated PSA (~90–110 Ų) and fewer H-bond donors/acceptors suggest superior membrane permeability compared to LIX. According to Veber et al. (2002), compounds with PSA ≤140 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability .
Rotatable Bonds : LIX’s flexible methoxypropyl and pyrimidine-ethyl chains likely exceed 10 rotatable bonds, a critical factor linked to reduced permeation rates and bioavailability . In contrast, the target compound’s simpler structure may confer better pharmacokinetic properties.
Bioavailability Prediction : Based on , the target compound aligns more closely with the criteria for favorable oral bioavailability (PSA ≤140 Ų, rotatable bonds ≤10), whereas LIX’s higher PSA and molecular weight may limit its absorption .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and potential applications in pharmacotherapy, particularly focusing on its cytotoxic effects and interaction with various biological targets.
Synthesis
The compound can be synthesized through the reaction of naphthalene sulfonamide derivatives with benzofuran moieties. The synthesis typically involves:
- Bromination of 1-Hydroxy Acetonaphthone : Using N-bromosuccinimide (NBS) to introduce a bromine atom.
- Formation of Intermediate : The brominated product is reacted with sulfanilamide at low temperatures to form the desired sulfonamide derivative.
- Characterization : The final product is characterized using techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic properties of related naphthalene sulfonamide derivatives. For instance, compound 10f (N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide) exhibited significant cytotoxicity against the human astrocytoma cell line 1321 N1 with an IC50 value of 8.22 µM after 24 hours of exposure. This indicates a substantial reduction in cell viability, suggesting potential as an anticancer agent .
The biological activity of sulfonamide compounds often involves:
- Inhibition of Enzymatic Activity : Many naphthalene sulfonamides act as inhibitors for various enzymes, including fatty acid binding proteins (FABPs). For example, naphthalene-1-sulfonamide derivatives have shown potent inhibition against FABP4, which is implicated in metabolic diseases .
- Antiviral Properties : Certain derivatives have displayed antiviral activities by targeting viral enzymes. Research indicates that benzofuran derivatives exhibit binding affinities against RNA-dependent RNA polymerases, crucial for viral replication .
Case Studies
| Study | Compound | Cell Line/Target | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | 10f | Human astrocytoma 1321 N1 | 8.22 µM | Significant cytotoxicity observed |
| Study 2 | Naphthalene-1-sulfonamide | FABP4 | Comparable to BMS309403 | Effective metabolic stability in liver microsomes |
| Study 3 | Benzofuran derivatives | HCV NS5B | -16.09 Kcal/mol binding affinity | Strong antiviral potential |
Pharmacokinetic Properties
The pharmacokinetic profile of the compound suggests it can cross the blood-brain barrier effectively, with a permeability coefficient (Pe) measured at . This characteristic is crucial for developing treatments for central nervous system disorders .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the dihydrobenzofuran ring (e.g., δ 3.0–4.0 ppm for methylene protons adjacent to oxygen) and sulfonamide NH (δ 7.5–8.5 ppm). Aromatic protons in the naphthalene moiety typically resonate at δ 7.8–8.5 ppm .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and hydroxyl groups (broad band ~3300 cm⁻¹) .
- Chromatography :
How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) against microbial enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) may explain antimicrobial activity observed in analogs . Machine learning tools (e.g., COMSOL Multiphysics integrated with AI) enable dynamic simulations of reaction pathways, reducing experimental trial-and-error .
What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
Advanced Research Question
- Experimental Replication : Standardize assay conditions (e.g., MIC testing using Staphylococcus aureus ATCC 25923, 24-hour incubation, Mueller-Hinton broth) to minimize variability .
- Structural Confirmation : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation.
- Target Selectivity : Use cheminformatic tools (e.g., SwissTargetPrediction) to identify off-target interactions that may mask primary activity .
How can impurity profiles be systematically analyzed and controlled during synthesis?
Advanced Research Question
- Impurity Identification : Employ LC-HRMS to detect by-products (e.g., sulfonic acid derivatives from incomplete coupling) and compare with synthetic intermediates .
- Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction time, catalyst loading, and temperature. For example, full factorial designs (2³) can identify critical parameters affecting impurity formation .
- Specification Limits : Adhere to pharmacopeial guidelines (e.g., USP<466>) for residual solvents and elemental impurities, setting thresholds at ≤0.1% for any single impurity .
What methodologies address discrepancies between theoretical predictions and experimental data in structure-activity relationships (SAR)?
Advanced Research Question
- Data Triangulation : Cross-validate computational predictions (e.g., LogP, pKa) with experimental measurements (shake-flask method for LogP, potentiometric titration for pKa) .
- Cohort Analysis : Cluster analogs with similar substituents (e.g., halogenated vs. methoxy groups on the benzofuran ring) to identify trends in bioactivity outliers .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways and validate hypothesized modes of action .
How can environmental and safety risks be mitigated during large-scale synthesis?
Basic Research Question
- Waste Management : Implement solid-phase extraction (SPE) with HLB cartridges to recover organic solvents (e.g., methanol, DCM) from effluents .
- Safety Protocols : Follow GHS guidelines for handling sulfonamides (e.g., PPE for respiratory protection, fume hoods for dust control) and store the compound in amber glass under inert gas to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
